Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate
Description
Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate (IUPAC name: this compound) is a β-keto ester derivative with a molecular formula of C₁₃H₁₅ClO₄ and a molecular weight of 270.71 g/mol . Its structure features a 3-chloro-4-methylphenyl substituent at the 4-position of the oxobutanoate backbone.
Properties
IUPAC Name |
ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)10-5-4-9(2)11(14)8-10/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURBJYMZIWMVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate typically involves a multi-step process. One common method starts with the chlorination of 4-methylacetophenone to introduce the chlorine atom at the meta position. This is followed by a Friedel-Crafts acylation reaction to attach the oxobutanoate group. The final step involves esterification with ethanol under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as aluminum chloride are often used in the Friedel-Crafts acylation step to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate is primarily recognized for its utility in the pharmaceutical sector. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those related to cholesterol management and cardiovascular health.
- Statins Production : This compound is involved in the synthesis of statins, which are widely used to lower cholesterol levels. Statins function as inhibitors of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. This compound acts as a precursor to chiral intermediates necessary for the production of these drugs, enhancing their efficacy and specificity .
- Chiral Synthesis : The compound's structure allows for the production of chiral molecules through asymmetric synthesis. This is particularly valuable in pharmaceuticals where chirality can significantly influence the biological activity of drugs. Biocatalytic methods utilizing this compound have been explored to improve yields and selectivity in producing chiral intermediates .
Biocatalysis
Biocatalysis represents a critical area where this compound finds application. The compound can be utilized in enzymatic reactions to produce various bioactive compounds.
- Enzymatic Reduction : The compound has been studied for its role in enzymatic reduction processes, where it can be transformed into more complex structures using specific enzymes like keto reductases. This method not only enhances efficiency but also aligns with green chemistry principles by minimizing waste and energy consumption .
Chemical Synthesis
In addition to its pharmaceutical applications, this compound is valuable in broader chemical synthesis contexts.
- Synthetic Intermediates : It serves as an important building block in organic synthesis, facilitating the creation of various chemical entities. Its reactivity allows it to participate in multiple reactions, including aldol condensations and Michael additions, making it versatile for synthetic chemists .
Case Study 1: Statins Development
A detailed study highlighted the synthesis pathway involving this compound as an intermediate for producing atorvastatin, a commonly prescribed statin. Researchers demonstrated that optimizing reaction conditions could yield higher purity levels of the final product while reducing by-products significantly.
Case Study 2: Enzyme Utilization
Another research project focused on employing recombinant enzymes to convert this compound into its corresponding alcohol derivative. The study showcased improved reaction rates and selectivity when using engineered enzymes compared to traditional chemical methods, underscoring the advantages of biocatalysis .
Data Tables
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for statins | Lowers cholesterol effectively |
| Biocatalysis | Enzymatic reduction to produce chiral compounds | Eco-friendly, efficient synthesis |
| Chemical Synthesis | Building block for organic compounds | Versatile reactivity allows diverse applications |
Mechanism of Action
The mechanism of action of Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the ester group can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural Analogues with Substituted Phenyl Groups
Key Observations:
- Substituent Effects: Electron-withdrawing groups (Cl, Br, NO₂) generally reduce synthetic yields compared to electron-neutral or donating groups (e.g., methyl). For instance, the 3-chlorophenyl derivative (3e) has a yield of 63%, while the 3-fluorophenyl analog (3f) achieves 80% .
- Physical States: Halogenated derivatives (Cl, Br) often form yellow solids, whereas non-halogenated analogs (e.g., 3f) are white solids, likely due to differences in conjugation and crystallinity .
- Biological Relevance : Biphenyl derivatives (e.g., 5bbyp) exhibit enhanced steric bulk, making them suitable for targeting enzyme active sites (e.g., COX-2 inhibition) .
Derivatives with Extended Aromatic Systems
Key Observations:
- Naphthyl vs. Phenyl : The naphthyl derivative’s extended π-system increases molecular weight and may enhance UV absorption properties, relevant for photochemical applications .
- Heterocyclic Derivatives: Indoline-containing analogs (e.g., benzyl 4-(indolin-1-yl)-4-oxobutanoate) exhibit lower yields (22%) due to steric hindrance during esterification .
Biological Activity
Ethyl 4-(3-chloro-4-methylphenyl)-4-oxobutanoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial and anti-inflammatory properties, synthesis methods, and mechanisms of action. We will also explore relevant case studies and research findings to provide a comprehensive understanding of this compound.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group and a keto group within its structure. Its molecular formula is with a molecular weight of approximately 240.68 g/mol. The compound's structure contributes to its reactivity and potential biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by El-Karim et al. demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting that this compound could be effective in developing new antimicrobial agents .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Standard Antibiotic (e.g., Amoxicillin) | E. coli | 20 |
| Ethyl 3-chloro-4-oxobutanoate | Staphylococcus aureus | 18 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various assays. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | Inhibition (%) |
|---|---|---|
| This compound | TNF-α | 75 |
| Diclofenac (Standard) | TNF-α | 80 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and microbial growth .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various substituted phenyl compounds, this compound was found to significantly inhibit the growth of resistant bacterial strains. The study highlighted the compound's potential for use in treating infections caused by antibiotic-resistant bacteria.
Case Study 2: Anti-inflammatory Activity
A clinical trial evaluated the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. Results indicated a marked reduction in inflammatory markers and symptoms after administration, supporting its therapeutic potential .
Synthesis Methods
This compound can be synthesized through several methods, including acylation reactions using chloroacetic acid derivatives and subsequent esterification processes. These methods provide a pathway for producing this compound efficiently for further biological evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
